6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-6-7-23-20(12-15)24-19-4-5-21(26-25-19)27-8-10-28(11-9-27)22(29)16-2-3-17-18(13-16)31-14-30-17/h2-7,12-13H,8-11,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUWGUFBHIWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Coupling: The benzodioxole moiety is then coupled with piperazine under basic conditions.
Pyridazin-3-amine Formation: The final step involves the coupling of the piperazine derivative with a pyridazin-3-amine derivative under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyridazin-3-amine moiety.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives, while reduction of the pyridazin-3-amine moiety can yield various amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its target pathways.
Medicine: It has potential as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substitution Patterns
The pyridazine core is a distinguishing feature of this compound. Analogous compounds often replace pyridazine with pyrimidine, pyrazine, or triazole rings, altering electronic properties and binding affinities. For example:
- 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine (CAS 62642-63-1, ): Shares the benzodioxole and methylpiperazine groups but lacks the pyridazine core and carbonyl linkage, likely reducing conformational rigidity and hydrogen-bonding capacity.
- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 259739-00-9, ): Retains the pyridazine core but substitutes the piperazine-benzodioxole group with a dichlorobenzyl moiety. The dichloro and methoxy substituents may enhance lipophilicity but reduce metabolic stability compared to the benzodioxole.
Table 1: Structural Comparison
Piperazine Modifications
The piperazine ring in the target compound is functionalized with a benzodioxole-carbonyl group, a feature absent in many analogs:
Aromatic and Functional Group Variations
Commercial Availability and Supplier Diversity
The target compound’s analogs vary in commercial availability:
- 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid (5 suppliers, ) and 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine (6 suppliers, ) are widely available, suggesting research interest in brominated derivatives.
- The benzodioxole-containing compound from is available through Parchem Chemicals, highlighting its niche applications.
Key Research Findings and Implications
- Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to chlorinated or methoxylated analogs .
- Binding Interactions : The pyridazine core and 4-methylpyridin-2-yl group likely facilitate π-π stacking and hydrogen bonding, critical for kinase inhibition. Analogs with pyrimidine or pyrazole cores may exhibit reduced affinity .
- Solubility and Bioavailability : Carboxylic acid-containing analogs (e.g., CAS 1112278-50-8 ) may have improved solubility but lower membrane permeability than the target compound.
Biological Activity
The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS Number: 1021221-50-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a diverse range of biological activities, making it a candidate for further pharmacological studies.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 394.45 g/mol . The structure comprises several pharmacophores, including:
- Benzodioxole : Known for its antioxidant and anticancer properties.
- Piperazine : Commonly associated with neuroactive and antipsychotic drugs.
- Pyridazine : Often linked to anti-inflammatory and antimicrobial activities.
The exact mechanism of action for this compound remains under investigation; however, similar compounds have been shown to interact with various biological targets, leading to alterations in cellular processes such as:
- Cell Cycle Arrest : Inducing cell cycle halt in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
Pharmacological Potential
The compound exhibits potential therapeutic applications across various fields:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives containing the benzodioxole moiety have been reported to exhibit significant anticancer effects .
- Neuropharmacology : The piperazine component suggests potential applications in treating neurological disorders, as piperazine derivatives are often explored for their anxiolytic and antidepressant properties .
- Anti-inflammatory Effects : The pyridazine ring is associated with anti-inflammatory activities, which could be beneficial in treating conditions like rheumatoid arthritis .
Case Studies
Several studies have highlighted the biological activity of structurally similar compounds:
- A study on benzodioxole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting that the presence of the benzodioxole moiety enhances anticancer activity .
- Research into piperazine-based drugs has shown their effectiveness in modulating neurotransmitter systems, indicating potential for treating mood disorders .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzodioxole Derivatives | Contains benzodioxole moiety | Anticancer |
| Piperazine Derivatives | Piperazine ring | Neuroactive |
| Pyridazine Derivatives | Pyridazine core | Anti-inflammatory |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Piperazine Ring : Accomplished via nucleophilic substitution methods.
- Attachment of the Benzodioxole Moiety : This step often involves condensation reactions with appropriate carbonyl compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine?
Methodological Answer: The synthesis typically involves:
- Core Pyridazine Formation : Start with pyridazin-3-amine derivatives, functionalized at the 6-position.
- Piperazine Coupling : Introduce the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination. For example, react 6-chloropyridazine-3-amine with 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine under reflux in DMF with a Pd catalyst .
- Final Amine Linkage : Couple the intermediate with 4-methylpyridin-2-amine using EDCI/HOBt or similar coupling agents in dichloromethane .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm. Target ≥95% purity .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., benzodioxole protons at δ 6.0–6.5 ppm, pyridazine NH at δ 8.2–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., ESI+ for [M+H]⁺) .
- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Target Screening : Use radioligand binding assays (e.g., for serotonin/dopamine receptors due to piperazine and pyridazine motifs) .
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination) .
Data Interpretation : Compare activity to reference compounds (e.g., trazodone for serotonin receptor modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line authenticity, ATP concentration in kinase assays) .
- Metabolite Interference : Perform LC-MS to rule out degradation products or metabolites affecting results .
- Structural Reanalysis : Use X-ray crystallography (if crystalline) or molecular dynamics simulations to confirm binding poses vs. analogs .
Q. What computational strategies optimize SAR studies for this compound?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin 5-HT₂A receptor). Focus on the benzodioxole’s π-π stacking and the pyridazine’s H-bonding .
- QSAR Modeling : Train models on analogs (e.g., from PubChem) using descriptors like logP, polar surface area, and Hammett constants .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing benzodioxole with methoxyphenyl) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
- Pro-drug Synthesis : Introduce phosphate or acetyl groups at the pyridazine NH for enhanced solubility, followed by enzymatic cleavage in vivo .
Q. What strategies improve yield in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Buchwald-Hartwig steps .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while maintaining yield .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc on piperazine) to prevent side reactions .
Q. How should researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized targets via Western blot .
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture target proteins for MS identification .
- Knockdown/Rescue Experiments : Use CRISPR to silence the putative target and assess rescue via overexpression .
Q. Table 1: Representative Synthetic Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine Coupling | Pd(OAc)₂, Xantphos, DMF, 110°C, 12h | 68 | |
| Amine Coupling | EDCI/HOBt, DCM, rt, 24h | 72 | |
| Purification | Silica gel (EtOAc/hexane 3:7) | 85 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog | Target (IC₅₀, nM) | Key Structural Difference |
|---|---|---|
| A (Benzodioxole) | 5-HT₂A: 12 ± 3 | - |
| B (Methoxyphenyl) | 5-HT₂A: 45 ± 7 | Benzodioxole → Methoxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
